molecular formula C8H6LiN3O2 B2956085 Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2378501-45-0

Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No.: B2956085
CAS No.: 2378501-45-0
M. Wt: 183.1
InChI Key: GSCVUILPJAGELE-UHFFFAOYSA-M
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G(2d,2p) approach and the GAUSSIAN 16W program .


Chemical Reactions Analysis

Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For example, the FTIR and FT-Raman spectra of a new triazolopyridine derivative were recorded in the 100–4000 cm−1 range .

Scientific Research Applications

Metalation and Cross-Coupling Reactions

Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate and related compounds have been investigated for their potential in metalation and cross-coupling reactions. Studies show that triazolopyridines can be regioselectively metalated using lithium-based reagents. For instance, [1,2,3]Triazolo[1,5-a]pyridine and its derivatives undergo metalation at the 7 position, leading to the formation of lithium arylmagnesates and arylcadmates. These metalated compounds exhibit reactivity with iodine and in palladium-catalyzed cross-coupling reactions, although their stability may affect the yield of the desired products (Bentabed-Ababsa et al., 2009).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives of this compound has led to the development of compounds with potential biological properties. For example, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives from similar structures has been explored. These derivatives are of interest due to their biological activities, although their properties are not well studied, highlighting the need for further research in this area (Kolosov et al., 2015).

Photoluminescence and Structural Studies

The lithium salt of 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid (pmtcLi) has been used to synthesize Pb(II)-containing polymers with distinct photoluminescent properties. These studies provide insights into the influence of counter anions on the structural and photoluminescent characteristics of these polymers, contributing to the understanding of the electronic structure and potential applications of such materials in optoelectronics and sensing technologies (Li et al., 2021).

Ionic Liquids and Electrolytes

The bis(trifluoromethanesulfonyl)imide ion, in its lithium salt form, is highlighted for its use in solid polymer electrolytes due to the reduced ion interaction. Novel salts based on the ammonium and pyrrolidinium cations of this anion show reduced melting points and, in some cases, are molten at room temperature, making them suitable as ionic liquids with potential applications in battery technologies and electronic devices (McFarlane et al., 2000).

Future Directions

The future directions in the field of triazole research involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a key area of focus .

Properties

IUPAC Name

lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCVUILPJAGELE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=CN2C1=NN=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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